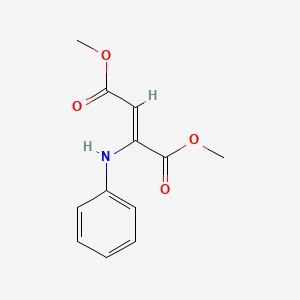
Dimethyl 2-(phenylamino)fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(phenylamino)fumarate is an organic compound with the molecular formula C12H13NO4 It is a derivative of fumaric acid and contains a phenylamino group attached to the fumarate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-(phenylamino)fumarate can be synthesized through several methods. One common approach involves the reaction of dimethyl fumarate with aniline in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be carried out in various solvents, including methanol, ethanol, or dichloromethane. The reaction mechanism involves the nucleophilic attack of the aniline on the fumarate, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are selected to optimize the reaction conditions and minimize environmental impact. Advanced techniques such as microwave-assisted synthesis and solvent-free reactions are also explored to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(phenylamino)fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the substituent introduced .
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(phenylamino)fumarate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is explored for its use in the production of polymers, coatings, and other materials with specific properties
Wirkmechanismus
The mechanism of action of dimethyl 2-(phenylamino)fumarate involves its interaction with various molecular targets and pathways. The phenylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2-(phenylamino)fumarate can be compared with other similar compounds, such as:
Dimethyl fumarate: Known for its use in treating multiple sclerosis and psoriasis, it shares a similar fumarate backbone but lacks the phenylamino group.
Dimethyl 2-(phenyl(tosylamino)methyl)fumarate: This compound has a tosylamino group instead of a phenylamino group, leading to different chemical and biological properties
Eigenschaften
Molekularformel |
C12H13NO4 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
dimethyl (Z)-2-anilinobut-2-enedioate |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)8-10(12(15)17-2)13-9-6-4-3-5-7-9/h3-8,13H,1-2H3/b10-8- |
InChI-Schlüssel |
LCHIHUQAZKSJRB-NTMALXAHSA-N |
Isomerische SMILES |
COC(=O)/C=C(/C(=O)OC)\NC1=CC=CC=C1 |
Kanonische SMILES |
COC(=O)C=C(C(=O)OC)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


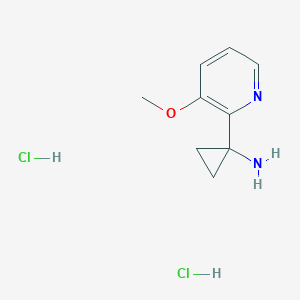
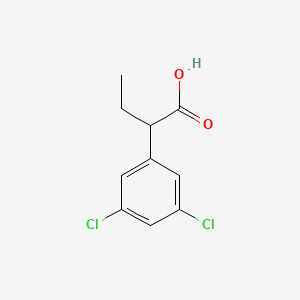
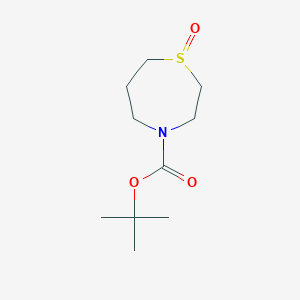
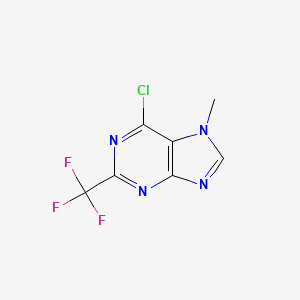
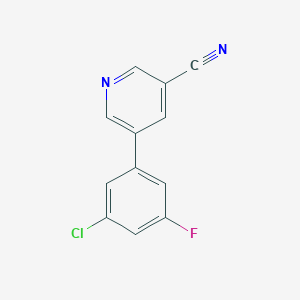


![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)


![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)
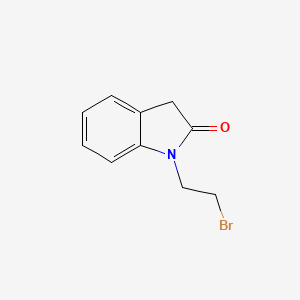

![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)
